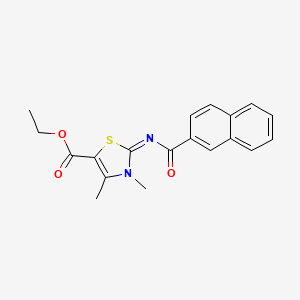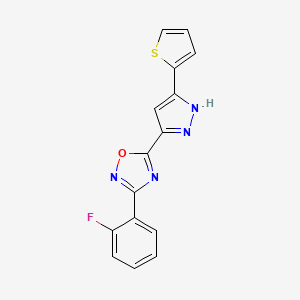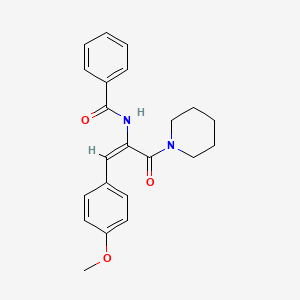![molecular formula C17H26N2 B2522762 N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine CAS No. 1178430-54-0](/img/structure/B2522762.png)
N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine is a compound with the molecular formula C17H26N2 and a molecular weight of 258.40 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine is characterized by a pyrrolidine ring and a cycloheptanamine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a variety of bioactive molecules . The pyrrolidine ring can be functionalized or constructed from different precursors, leading to compounds with different biological profiles .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold is valued for efficient pharmacophore space exploration due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage through "pseudorotation". This review details bioactive molecules with pyrrolidine rings showing target selectivity, including derivatives such as pyrrolizines and pyrrolidine-2-one. The structural analysis demonstrates how steric factors and the stereogenicity of carbons in pyrrolidine can lead to varied biological profiles, emphasizing the ring's potential for designing new compounds with diverse biological activities (Li Petri et al., 2021).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolizidine alkaloids (PAs), which include structures related to pyrrolidine, play a significant role in the chemical defense mechanism against herbivores in certain plant families. Studies on the evolution of PA biosynthesis using Senecio species identified homospermidine synthase as a crucial enzyme, highlighting the pathway's conservation and the diversity of PAs. This suggests the potential of these compounds in developing natural product-based therapeutics (Langel, Ober, & Pelser, 2011).
Bioactive Pyrrole-based Compounds
Similar to pyrrolidine, pyrrole-based compounds are significant in drug discovery, exhibiting a wide range of biological activities. This review focuses on pyrrole and its derivatives with anticancer, antimicrobial, and antiviral activities from 2015 to 2019. It underscores the pyrrole nucleus's value as a pharmacophore, demonstrating the ongoing interest in exploiting this motif for pharmaceutical applications (Li Petri et al., 2020).
Wirkmechanismus
While the specific mechanism of action for N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine is not mentioned in the retrieved papers, compounds with a pyrrolidine ring are known to interact with various biological targets . The spatial orientation of substituents and the stereoisomers can influence the binding mode to proteins, leading to different biological profiles .
Zukünftige Richtungen
The future directions for research on N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
N-(3-pyrrolidin-1-ylphenyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-2-4-9-15(8-3-1)18-16-10-7-11-17(14-16)19-12-5-6-13-19/h7,10-11,14-15,18H,1-6,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYXOCQAUHWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

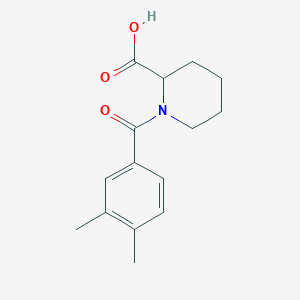
![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)
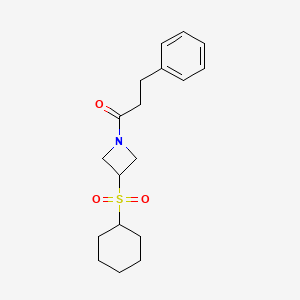
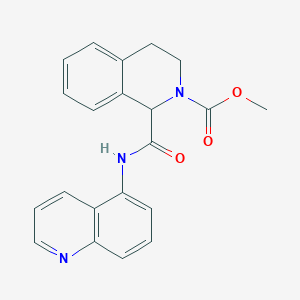
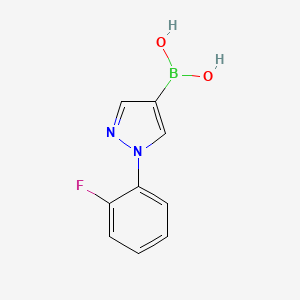
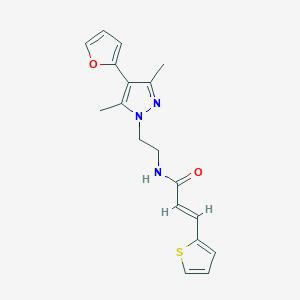
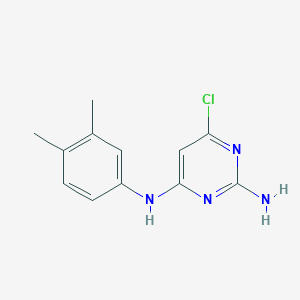
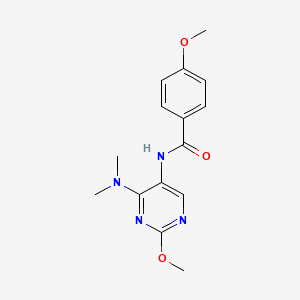
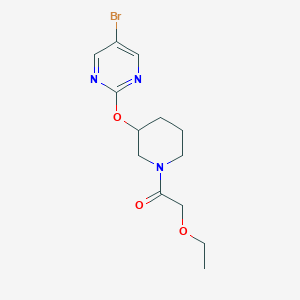
![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)
